Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester (RPA)
Description
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is a fluorescent compound known for its application in biological imaging and detection. It combines the properties of rhodamine B, a highly fluorescent dye, and 1,10-phenanthroline, an organic molecule that forms stable complexes with metal ions. This compound is particularly useful for detecting iron within biological systems due to its specific interaction with Fe²⁺ ions .
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-(1,10-phenanthrolin-5-ylcarbamoyl)phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H43N5O4.BrH/c1-5-52(6-2)34-21-23-39-42(28-34)57-43-29-35(53(7-3)8-4)22-24-40(43)44(39)36-14-9-10-15-37(36)48(55)56-30-31-17-19-32(20-18-31)47(54)51-41-27-33-13-11-25-49-45(33)46-38(41)16-12-26-50-46;/h9-29H,5-8,30H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYKAXBNKFUSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=C7C=CC=NC7=C8C(=C6)C=CC=N8.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H44BrN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester typically involves the following steps:
Formation of Rhodamine B Derivative: Rhodamine B is first modified to introduce a reactive group, such as an amine or carboxyl group.
Coupling with 1,10-Phenanthroline: The modified rhodamine B is then reacted with 1,10-phenanthroline-5-amine under conditions that promote the formation of an amide bond. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester derivative.
Industrial Production Methods
While specific industrial production methods for Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester undergoes several types of chemical reactions:
Complexation: It forms stable complexes with metal ions, particularly Fe²⁺.
Fluorescence Quenching: The fluorescence of the compound is quenched in the presence of Fe²⁺ ions, which is a key feature for its use as a sensor.
Common Reagents and Conditions
Complexation: Typically involves the use of Fe²⁺ salts such as ferrous ammonium sulfate in buffered solutions.
Fluorescence Studies: Conducted in buffered solutions with specific pH conditions to ensure optimal fluorescence properties.
Major Products Formed
Scientific Research Applications
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging iron within cells, particularly in mitochondria.
Iron Detection: Employed in assays to determine the concentration of chelatable iron in biological samples.
Pathological Studies: Helps in studying the role of iron in various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism by which Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester exerts its effects involves the following steps:
Cellular Uptake: The compound is taken up by cells and accumulates in mitochondria due to its cationic nature.
Iron Binding: Within the mitochondria, it binds to Fe²⁺ ions, forming a complex that quenches its fluorescence.
Fluorescence Quenching: The decrease in fluorescence is proportional to the amount of iron present, allowing for quantification.
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A simpler fluorescent dye used in various imaging applications.
1,10-Phenanthroline: An organic molecule used for metal ion detection and complexation.
Uniqueness
Rhodamine B-[(1,10-phenanthroline-5-yl)-aminocarbonyl]benzyl ester is unique due to its dual functionality:
Fluorescence: Provides bright fluorescence for imaging.
Iron Specificity: Specifically binds to Fe²⁺ ions, making it highly useful for iron detection in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
